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Compound of Interest

Compound Name:
6-Fluorobenzo[c][1,2]oxaborol-

1(3H)-ol

Cat. No.: B063848 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the purification of AN2690

(Tavaborole), a novel oxaborole antifungal agent. The information is intended to assist

researchers in obtaining high-purity AN2690 for a variety of research and development

applications.

Introduction
AN2690, also known as Tavaborole, is a topical antifungal medication approved for the

treatment of onychomycosis.[1][2] Its mechanism of action involves the inhibition of fungal

leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis, leading to the

termination of cell growth and fungal cell death.[1][2] The synthesis and subsequent purification

of AN2690 are critical steps to ensure the quality, safety, and efficacy of the final active

pharmaceutical ingredient (API). This document outlines key purification techniques, including

recrystallization and column chromatography, supported by experimental protocols and

quantitative data.

Data Summary of AN2690 Purification
The following table summarizes quantitative data from various purification methods for AN2690,

providing a comparative overview of their efficiency.
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Purification
Method

Solvent
System

Yield (%)
Purity (by
HPLC)

Reference

Crystallization Water 51% Not Specified [3][4]

Recrystallization Toluene 75% 99.9% [5]

Recrystallization Ethanol/Water Not Specified 99.9% [5]

Column

Chromatography
Not Specified Not Specified Not Specified [5]

Experimental Protocols
Protocol 1: Synthesis and Crystallization of AN2690
This protocol describes the synthesis of 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole

(AN2690) from 2-Bromo-5-fluorobenzaldehyde followed by purification by crystallization.[3][4]

Materials:

2-Bromo-5-fluorobenzaldehyde

Trimethoxymethane

Methanol

Concentrated H₂SO₄

n-Butyllithium

Triethyl borate

3 M aq. HCl

Diethyl ether (Et₂O)

Sodium borohydride (NaBH₄)

Water
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Procedure:

Synthesis of 4-fluoro-2-formylphenylboronic acid:

Dissolve 2-Bromo-5-fluorobenzaldehyde (5.00 g, 0.025 mol) and trimethoxymethane (2.69

g, 0.025 mol) in 100 ml of methanol in a two-necked vessel.

Add 0.4 ml of concentrated H₂SO₄ and reflux the solution for one hour.

Cool the reaction mixture and add n-butyllithium.

Slowly add triethyl borate (3.80 g, 0.026 mol, 4.4 ml) while maintaining the temperature

under -70°C.

Allow the solution to warm and stir for one hour.

Acidify the solution to pH ≈ 3 with 3 M aq. HCl.

Separate the aqueous layer and extract with Et₂O (2 x 100 ml).

Combine the organic layers and partially remove the solvent under vacuum.

Dissolve the remaining thick solution in hot water.

Filter the yellowish crystals of 4-fluoro-2-formylphenylboronic acid after a few hours.

Recrystallize the product from water to yield 1.79 g (49%).

Synthesis of 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690):

Dissolve the product from the previous step (1.79 g, 0.011 mol) in 100 ml of methanol in a

one-necked vessel.

Add NaBH₄ (0.44 g, 0.012 mol) in small portions and mix the solution for 12 hours.

Add another portion of NaBH₄ (0.22 g) and mix for 3 days.

Remove the solvent under vacuum.
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Dissolve the crude product in water.

Crystallization will yield 0.82 g of AN2690 as yellowish crystals (51% yield).[3][4]

Protocol 2: Recrystallization of AN2690 using Toluene
This protocol describes the purification of crude AN2690 by recrystallization from toluene to

achieve high purity.[5]

Materials:

Crude 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)

Toluene

Procedure:

Dissolve 60.0 g of crude AN2690 in 300.0 ml of toluene at 70°C.

Cool the solution to 0°C.

Stir the solution for 1 hour to facilitate crystallization.

Filter the solid product.

Dry the product in an oven at 50°C for 12 hours.

This method yields a product with 99.9% purity as determined by HPLC, with a yield of 75%.

[5]

Protocol 3: Recrystallization of AN2690 using
Ethanol/Water
This protocol details the purification of crude AN2690 by recrystallization from an ethanol and

water mixture.[5]

Materials:

Crude 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)
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Ethanol

Water

Procedure:

Dissolve 102.0 g of crude AN2690 in 204.0 ml of ethanol.

To this solution, add 1224.0 ml of water at a temperature of about 20-30°C.

Cool the resulting slurry and stir for 1 hour.

Filter the precipitated product.

The resulting 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole has a purity of 99.9% as

determined by HPLC.[5]

Visualizations
AN2690 Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of

AN2690.

Synthesis
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Caption: Workflow for the synthesis and purification of AN2690.

Mechanism of Action of AN2690
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The diagram below depicts the mechanism by which AN2690 inhibits fungal protein synthesis.
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Caption: Inhibition of fungal leucyl-tRNA synthetase by AN2690.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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